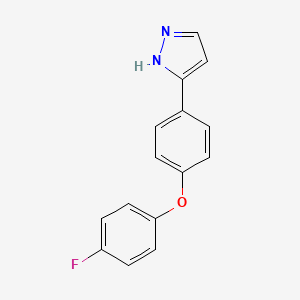

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H11FN2O and its molecular weight is 254.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H10FN2O. The presence of the fluorophenoxy group is believed to enhance its biological activity through improved binding affinity to target proteins.

1. Enzyme Inhibition

Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit potent inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is a therapeutic target for Alzheimer's disease. Studies showed that certain derivatives displayed AChE inhibitory activities in the low micromolar range, with specific compounds achieving an pIC50 value comparable to donepezil, a standard treatment for Alzheimer's disease .

- Monoamine Oxidase (MAO) : The compound also acts as an inhibitor of MAO-A and MAO-B isoforms. Selective inhibition of MAO-B has implications for treating neurodegenerative disorders, as it can increase dopamine levels in the brain .

2. Antimicrobial Activity

Preliminary studies indicate that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the fluorophenoxy group may contribute to enhanced membrane permeability, allowing for greater antibacterial efficacy .

3. Anticancer Potential

Research has suggested that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Specific studies highlighted the ability of these compounds to inhibit tumor growth in vitro and in vivo models .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

- Fluoro vs. Chloro Substituents : Compounds with fluorine substituents generally exhibited stronger AChE inhibition compared to their chloro counterparts. This suggests that electron-withdrawing groups like fluorine enhance binding affinity due to improved electronic interactions within the enzyme active site .

- Positioning of Functional Groups : The position and nature of substituents on the pyrazole ring significantly affect biological activity. For instance, variations in alkyl chain lengths on nitrogen atoms resulted in altered inhibitory potency against AChE and MAO .

Case Study 1: AChE Inhibition

A study synthesized a series of pyrazole derivatives, including this compound, which were tested for AChE inhibition. The most potent compound demonstrated an pIC50 value of 4.2, indicating strong inhibitory potential comparable to established drugs .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives led to significant reductions in cell viability, suggesting potential as anticancer agents. These findings were supported by molecular docking studies that provided insights into binding interactions at the molecular level .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Neurological Disorders

This compound has been studied for its potential as a therapeutic agent targeting neurological disorders. Research indicates that derivatives of pyrazole can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are critical in the treatment of conditions like Alzheimer's disease. For instance, certain derivatives have shown potent AChE inhibitory activity, with some compounds achieving comparable efficacy to established drugs like donepezil .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways, making it a candidate for further development in oncology .

Agricultural Chemistry

1. Herbicidal Properties

In agricultural chemistry, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole has been evaluated for its herbicidal activity. Research indicates that certain pyrazole derivatives exhibit effective inhibition against Arabidopsis thaliana acetohydroxyacid synthase (AHAS), a crucial enzyme for plant growth. These findings suggest potential applications as novel herbicides that can enhance crop yields while minimizing environmental impact .

2. Pesticide Formulation

The compound is also being explored in the formulation of agrochemicals, particularly as a pesticide. Its efficacy in controlling pests while being environmentally friendly positions it as a valuable asset in sustainable agriculture .

Material Science

1. Polymer Incorporation

In material science, this compound can be integrated into polymers to enhance their properties, such as durability and resistance to environmental stressors. This application is crucial in developing advanced materials for various industrial uses .

2. Coatings Development

The compound's unique chemical structure allows it to be used in coatings that require specific functional properties, providing protection against wear and corrosion while maintaining aesthetic qualities .

Analytical Chemistry

1. Reference Material

In analytical chemistry, this compound serves as a standard reference material in various assays. Its consistent properties allow researchers to accurately quantify related compounds in complex mixtures, facilitating better analytical outcomes .

Case Studies

Propriétés

Formule moléculaire |

C15H11FN2O |

|---|---|

Poids moléculaire |

254.26 g/mol |

Nom IUPAC |

5-[4-(4-fluorophenoxy)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C15H11FN2O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18) |

Clé InChI |

CGMPMLHCCFCLQL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC=NN2)OC3=CC=C(C=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.